molecular formula C12H22N2O3 B3235520 [((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid CAS No. 1354018-68-0

[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid

Cat. No. B3235520
CAS RN: 1354018-68-0
M. Wt: 242.31 g/mol
InChI Key: PHQWAHQGJISWNT-NSHDSACASA-N
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Description

[S]-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid, commonly known as S-3-IPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. S-3-IPA is a derivative of the amino acid glycine and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

S-3-IPA acts as an agonist of the glycine receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By activating the glycine receptor, S-3-IPA enhances inhibitory neurotransmission, which leads to a decrease in neuronal activity. This mechanism of action is thought to be responsible for the neuroprotective and cognitive-enhancing effects of S-3-IPA.
Biochemical and Physiological Effects:
S-3-IPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are two key factors in neurodegenerative diseases. S-3-IPA has also been shown to improve cognitive function and memory in animal models. Additionally, S-3-IPA has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of S-3-IPA is that it has been shown to have low toxicity and is well-tolerated in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of S-3-IPA is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on S-3-IPA. One area of interest is the potential use of S-3-IPA as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further preclinical and clinical studies are needed to determine the efficacy and safety of S-3-IPA in these conditions. Another area of interest is the potential use of S-3-IPA as a cognitive enhancer. Future studies could investigate the effects of S-3-IPA on cognitive function in healthy individuals and those with cognitive impairment. Additionally, further research is needed to optimize the synthesis method of S-3-IPA to improve its solubility and bioavailability.

Scientific Research Applications

S-3-IPA has shown potential therapeutic applications in various scientific research fields. It has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. S-3-IPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

2-[[(3S)-1-acetylpiperidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-5-4-6-13(7-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQWAHQGJISWNT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187898
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid

CAS RN

1354018-68-0
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354018-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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